![molecular formula C9H12N2O4S B1529850 5-(Boc-amino)thiazole-2-carboxylic acid CAS No. 1389264-14-5](/img/structure/B1529850.png)
5-(Boc-amino)thiazole-2-carboxylic acid
Overview
Description
5-(Boc-amino)thiazole-2-carboxylic acid, also known as 2-N-Boc-amino-thiazole-5-carboxylic acid, is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 . It is a white solid and is used as a reactant in the preparation of 2-aminocarboxamidothiazoles as inhibitors of Src-family kinase .
Synthesis Analysis
The synthesis of 2-N-Boc-amino-thiazole-5-carboxylic acid can be achieved by reacting 2-aminothiazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate . The reaction yields an intermediate, which is then hydrolyzed to produce the desired product .Molecular Structure Analysis
The molecular structure of 5-(Boc-amino)thiazole-2-carboxylic acid can be represented by the SMILES stringO=C(C1=CN=C(NC(OC(C)(C)C)=O)S1)O
. The InChI key for this compound is QNFLEDLPOVONCN-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
5-(Boc-amino)thiazole-2-carboxylic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.Scientific Research Applications
Organic Synthesis
This compound serves as an important raw material and intermediate in organic synthesis . Its unique structure allows for the introduction of the thiazole moiety into more complex molecules, which is valuable in synthesizing compounds with potential medicinal properties.
Pharmaceutical Research
In pharmaceutical research, 5-(Boc-amino)thiazole-2-carboxylic acid is explored for its role in drug development . The thiazole ring is a common feature in many drugs, and this compound can be a precursor in the synthesis of molecules with antibacterial, antifungal, or anticancer activities.
Agrochemicals
The thiazole ring is also significant in the development of agrochemicals . Compounds containing this moiety are studied for their potential use as herbicides, fungicides, or insecticides, contributing to the protection of crops and yield improvement.
Dyestuff Industry
In the dyestuff industry, thiazole derivatives are used to create dyes and pigments . 5-(Boc-amino)thiazole-2-carboxylic acid can be a starting point for synthesizing these colorants, which have applications in textiles, inks, and coatings.
Material Science
The compound’s ability to act as a building block for more complex structures makes it valuable in material science . Researchers can use it to develop new materials with specific optical, electronic, or mechanical properties.
Safety and Hazards
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-5-4-10-6(16-5)7(12)13/h4H,1-3H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWARRBACZKJRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Boc-amino)thiazole-2-carboxylic acid |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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